ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate (CAS 847955-97-9) is a heterocyclic building block that fuses an adamantane cage with a pyrazole-3-carboxylic acid ethyl ester core. This combination confers distinctive three-dimensional shape and lipophilicity (adamantane) alongside hydrogen-bond donor/acceptor functionality (pyrazole NH and ester carbonyl), making it a versatile small-molecule scaffold for fragment-based drug discovery, chemical biology probe development, and the synthesis of focused libraries targeting enzymes such as kinases and carbonic anhydrases.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 847955-97-9
Cat. No. B1375612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate
CAS847955-97-9
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C16H22N2O2/c1-2-20-15(19)13-6-14(18-17-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h6,10-12H,2-5,7-9H2,1H3,(H,17,18)
InChIKeySEXUEEFAAHZGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(Adamantan-1-yl)-1H-Pyrazole-3-Carboxylate: A Structurally Differentiated Adamantane-Pyrazole Scaffold for Medicinal Chemistry and Chemical Biology


Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate (CAS 847955-97-9) is a heterocyclic building block that fuses an adamantane cage with a pyrazole-3-carboxylic acid ethyl ester core . This combination confers distinctive three-dimensional shape and lipophilicity (adamantane) alongside hydrogen-bond donor/acceptor functionality (pyrazole NH and ester carbonyl), making it a versatile small-molecule scaffold for fragment-based drug discovery, chemical biology probe development, and the synthesis of focused libraries targeting enzymes such as kinases and carbonic anhydrases .

Why Generic Pyrazole-3-Carboxylates Cannot Replace Ethyl 5-(Adamantan-1-yl)-1H-Pyrazole-3-Carboxylate in Research Applications


Attempting to substitute the 5-adamantan-1-yl substituent with a simple aryl (e.g., phenyl) or alkyl group eliminates the unique stereoelectronic signature of the adamantane cage. The adamantyl group imposes a sterically demanding, lipophilic, and conformationally rigid environment that alters both the tautomeric equilibrium of the pyrazole ring and the orientation of the ester carbonyl, directly impacting target binding, selectivity, and metabolic stability [1]. Related adamantyl-pyrazole carboxamides demonstrate sub-100 nM IC50 values against ROCK kinases, whereas phenyl-substituted pyrazole-3-carboxamide congeners in the same patent families typically exhibit >10-fold weaker potency, underscoring the functional non-interchangeability of the adamantane moiety [2].

Quantitative Differentiation Evidence for Ethyl 5-(Adamantan-1-yl)-1H-Pyrazole-3-Carboxylate vs. Closest Analogs


Scaffold Versatility: Adamantane-Pyrazole Core as a Privileged Fragment for Kinase and Carbonic Anhydrase Inhibitor Design

The ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate scaffold serves as a direct synthetic precursor to carboxamide derivatives that exhibit potent ROCK1/ROCK2 inhibition (IC50 < 100 nM) [1]. In contrast, the phenyl-substituted analog ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9) lacks the sp3-rich adamantane cage and yields carboxamide derivatives with substantially weaker kinase engagement, consistent with the established role of the adamantyl group in occupying hydrophobic enzyme pockets inaccessible to planar aromatics [2]. Additionally, adamantane-pyrazole hybrids incorporating this core have demonstrated carbonic anhydrase IX/XII inhibitory activity in the sub-micromolar range (KI 0.085–0.527 µM), with differentiated isoform selectivity profiles vs. acetazolamide (KI 0.041–0.068 µM), highlighting the scaffold's tunability [3].

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Physicochemical Differentiation: Adamantane-Driven Lipophilicity and 3D Character vs. Planar Pyrazole-3-Carboxylates

The adamantane cage in ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate introduces a calculated logP increase of approximately +2.0 to +2.5 log units relative to the phenyl-substituted analog ethyl 5-phenyl-1H-pyrazole-3-carboxylate (clogP ~2.2 vs. ~4.6, respectively), while simultaneously increasing the fraction of sp3-hybridized carbons (Fsp3) from ~0.08 to ~0.44 [1]. This shift toward higher three-dimensionality and lipophilicity is associated with improved membrane permeability and enhanced target engagement for intracellular enzymes, as evidenced by the superior antiproliferative activity of adamantyl-pyrazole hybrids (A549 IC50 = 1.55 µM for lead compound 13a) versus doxorubicin (IC50 = 3.58–8.19 µM) in lung cancer cells [2].

Physicochemical Properties Drug-Likeness Property-Based Design

Synthetic Tractability: Ester Handle Enables Direct Diversification into Bioactive Carboxamides and Hydrazides

The ethyl ester moiety at the 3-position of the pyrazole ring provides a well-established synthetic handle for direct aminolysis to carboxamides or hydrazinolysis to hydrazides without requiring protecting group strategies on the pyrazole NH [1]. This contrasts favorably with the free carboxylic acid analog 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylic acid, which necessitates in situ activation (e.g., HOBt/EDC or conversion to acid chloride) prior to amide bond formation, adding one synthetic step and associated yield losses (typical 35–85% for amide coupling vs. 67–92% for direct urea formation from amino-pyrazoles) [2]. The ester's compatibility with a wide range of amine nucleophiles enables rapid construction of focused compound libraries for structure-activity relationship (SAR) exploration [3].

Synthetic Chemistry Parallel Synthesis Library Generation

Antiviral Potential: Adamantane-Pyrazole Hybrids Demonstrate In Vitro Activity Against Orthopoxviruses

While ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate itself has not been directly evaluated in antiviral assays, a closely related adamantyl-pyrazole-4-carboxylate congener—ethyl 3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate—demonstrated high anti-smallpox (vaccinia virus) activity at concentrations not explicitly quantified in the abstracted data but described as 'high activity' among a panel of 12 structurally related adamantane derivatives [1]. The adamantane-pyrazole scaffold class additionally shows in vitro antiviral activity against foot-and-mouth disease virus (FMDV) in BHK-21 cell-based assays, with select derivatives reducing viral cytopathic effect [2]. These data establish a class-level antiviral signal absent in non-adamantyl pyrazole-3-carboxylates, for which no comparable anti-poxvirus or anti-FMDV data exist in the public domain.

Antiviral Research Infectious Disease Smallpox

Commercial Availability and Purity Benchmarking: Reproducible Procurement for Multi-Site Studies

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is available from multiple reputable suppliers (Biosynth, CymitQuimica, MolCore, Leyan) at purities of 95–98% with full Certificate of Analysis (CoA) documentation suitable for ISO-certified pharmaceutical R&D and quality control applications . By comparison, closely related analogs such as the free acid 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylic acid or the hydrazide 5-(adamantan-1-yl)-1H-pyrazole-3-carbohydrazide are available from fewer sources and with less consistent purity specifications, introducing supply chain risk for long-term, multi-site preclinical studies [1]. The compound is explicitly listed as a drug impurity reference standard and building block in multiple vendor catalogs, facilitating its legitimate use in ANDA/DMF regulatory submissions [2].

Chemical Procurement Reproducibility Quality Control

Highest-Value Application Scenarios for Ethyl 5-(Adamantan-1-yl)-1H-Pyrazole-3-Carboxylate in Research and Industrial Settings


Kinase-Focused Fragment Library Design and ROCK Inhibitor Lead Generation

Utilize ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate as a core fragment for generating carboxamide-based kinase inhibitor libraries. The adamantyl-pyrazole scaffold has been validated in the ROCK inhibitor patent literature, with carboxamide derivatives achieving IC50 < 100 nM against ROCK1/ROCK2 [1]. Direct aminolysis of the ethyl ester enables rapid parallel synthesis of 50–200 compound arrays for hit-to-lead optimization, exploiting the 3D shape and lipophilicity of the adamantane cage to probe hydrophobic kinase pockets inaccessible to planar fragments [2].

Carbonic Anhydrase IX/XII Inhibitor Development for Tumor-Selective Anticancer Agents

Employ the scaffold as a precursor to hydrazide and hydrazone derivatives targeting tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII). Adamantane-pyrazole hydrazones derived from this core exhibit sub-micromolar KI values (0.085–0.527 µM) with isoform selectivity profiles distinguishable from acetazolamide [3]. The ethyl ester enables facile conversion to carbohydrazide intermediates, allowing exploration of hydrazone SAR against CA IX (a validated target in triple-negative breast cancer and hypoxic solid tumors) [4].

Antiviral Drug Discovery Programs Targeting Orthopoxviruses and Picornaviruses

Deploy ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate as a starting point for synthesizing adamantane-pyrazole hybrids with antiviral activity. The adamantane-pyrazole chemotype has demonstrated in vitro antiviral efficacy against vaccinia virus (smallpox vaccine strain) and foot-and-mouth disease virus (FMDV) [5]. The ethyl ester functionality allows modular diversification at the 3-position to optimize antiviral potency while retaining the adamantane cage critical for host cell membrane interaction [6].

Pharmaceutical Reference Standard and Impurity Profiling for Pyrazole-Containing Drug Substances

Use the compound as a certified reference standard for impurity identification, method validation, and quality control in pharmaceutical development. Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is commercially designated as a drug impurity reference material suitable for ANDA/DMF submissions, with ISO-certified purity (≥97%) and full analytical characterization (CoA, HPLC, NMR) [7]. Its availability from multiple GMP-aligned suppliers supports its use in stability studies, forced degradation analysis, and regulatory batch release testing of pyrazole-containing active pharmaceutical ingredients .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.